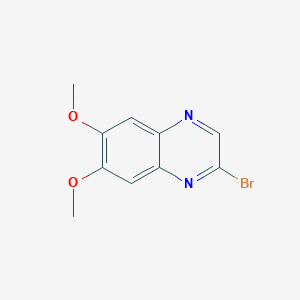
2-Bromo-6,7-dimethoxyquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6,7-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological activities
准备方法
2-Bromo-6,7-dimethoxyquinoxaline can be synthesized through several methods. One common synthetic route involves the bromination of 6,7-dimethoxyquinoxaline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the quinoxaline ring.
化学反应分析
2-Bromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl or styrene derivative.
科学研究应用
2-Bromo-6,7-dimethoxyquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules. Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the function of quinoxaline-containing molecules in biological systems.
作用机制
The mechanism of action of 2-Bromo-6,7-dimethoxyquinoxaline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.
相似化合物的比较
2-Bromo-6,7-dimethoxyquinoxaline can be compared with other quinoxaline derivatives such as:
6,7-Dimethoxyquinoxaline:
2,3-Dimethoxyquinoxaline: Substitution at different positions alters its chemical properties and biological activity.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another brominated quinoxaline derivative with different substituents, used as an intermediate in drug synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
2-bromo-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3 |
InChI 键 |
QQTIPGNWSNNAFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


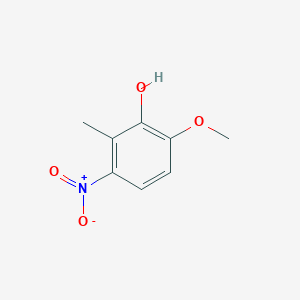
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)

![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
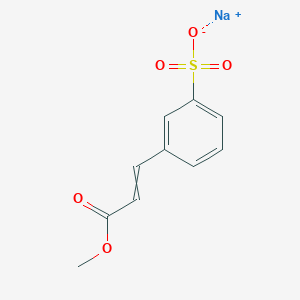
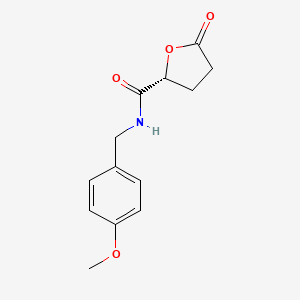


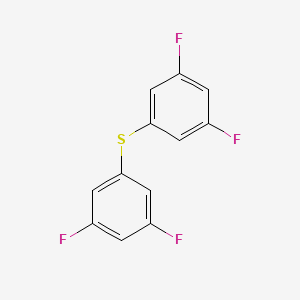

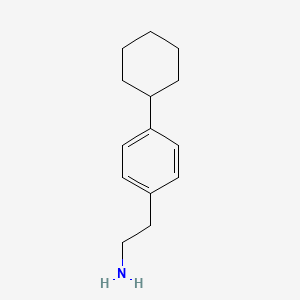
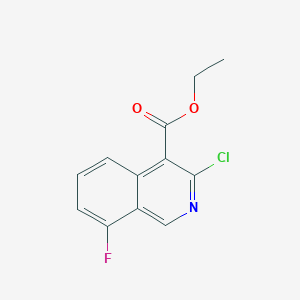

![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
